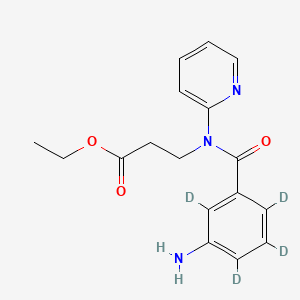
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 is a deuterated derivative of a heterocyclic compound. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. The presence of deuterium atoms can enhance the stability and metabolic profile of the compound, making it valuable for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 typically involves a multi-step process. The starting material, 4-(methylamino)-3-nitrobenzoic acid, is first converted to 4-(methylamino)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Finally, the nitro group is reduced to an amino group to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Oxidation: Compounds with additional functional groups such as hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting thrombin inhibition.
Biological Studies: The compound’s deuterated form can be used in metabolic studies to understand drug metabolism and pharmacokinetics.
Cancer Research: Studies have shown its potential anti-cancer activity against human gastric cancer cell lines.
Industrial Applications: It can be used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of thrombin inhibitors, which prevent blood clot formation by inhibiting the activity of thrombin. The compound’s structure allows it to bind to the active site of thrombin, blocking its interaction with substrates and preventing clot formation .
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 can be compared with other similar compounds such as:
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: This compound is similar but lacks the deuterium atoms, which may affect its stability and metabolic profile.
Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate: Another non-deuterated analog with similar chemical properties but potentially different biological activity.
The uniqueness of this compound lies in its deuterated form, which can provide enhanced stability and a different metabolic pathway compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C17H19N3O3 |
|---|---|
Poids moléculaire |
317.37 g/mol |
Nom IUPAC |
ethyl 3-[(3-amino-2,4,5,6-tetradeuteriobenzoyl)-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3/i5D,6D,7D,12D |
Clé InChI |
QSKAOWDOFOFRGX-HPGZLSOESA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[2H] |
SMILES canonique |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


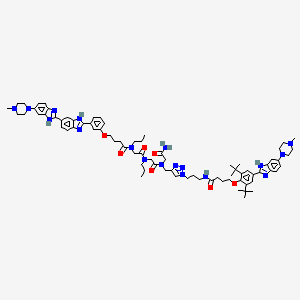
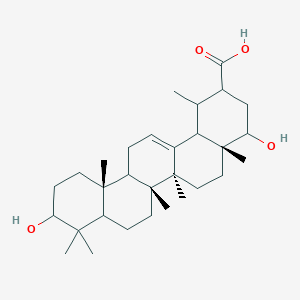

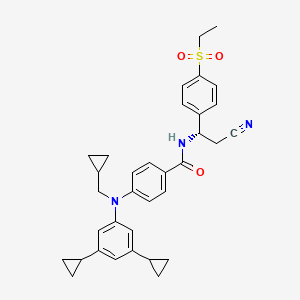
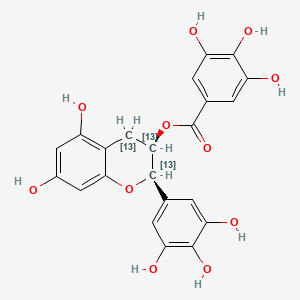
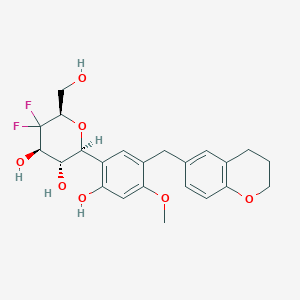
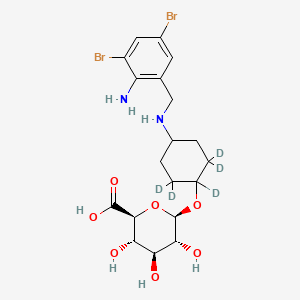
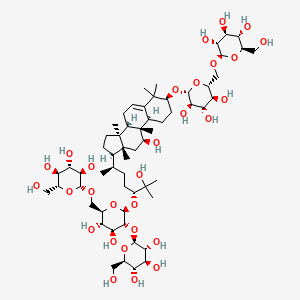
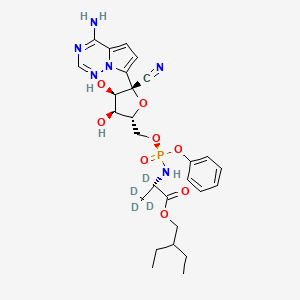

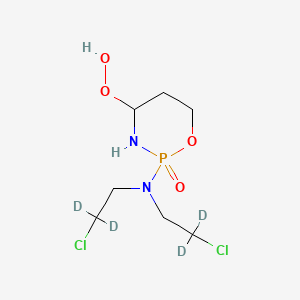

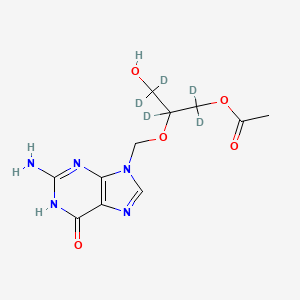
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
